molecular formula C6H6N4 B1378424 6-Amino-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-37-5

6-Amino-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1378424
CAS No.: 1352397-37-5
M. Wt: 134.14 g/mol
InChI Key: KCUZNYUHNCZAMW-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an amino group attached to the sixth position of the pyrazole ring.

Biochemical Analysis

Biochemical Properties

6-Amino-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase, casein kinase 1 (CK1), checkpoint kinase 1 (CHK1), Aurora A kinase, and fibroblast growth factor receptor (FGFR) . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. The inhibition of these enzymes can lead to various downstream effects, including the disruption of cell signaling pathways and the inhibition of cell proliferation.

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) by inducing apoptosis and inhibiting cell migration and invasion . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition or activation . For example, the inhibition of CK1 and CHK1 by this compound results in the disruption of cell cycle progression and the induction of apoptosis . Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including the inhibition of cell proliferation and the induction of apoptosis . These effects are typically observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of the compound to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution throughout the body . The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential for causing side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be directed to the mitochondria, where it can influence cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazolopyridine core .

Another method involves the Friedländer condensation, which is initiated by the attack of a carbanion formed from an active methylene or methyl group neighboring the carbonyl function on the formyl carbon atom of an o-aminoaldehyde, followed by cyclization to afford the pyrazolopyridine skeleton .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

6-Amino-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZNYUHNCZAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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